3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
Scientific Research Applications
Hybrid Compound Synthesis
Sulfonamide hybrids, such as 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide, are recognized for their diverse pharmacological activities. Recent advances have focused on designing and developing two-component sulfonamide hybrids, which include various organic compounds like coumarin, isoxazole, and pyrimidine. These hybrids exhibit a range of biological activities, making them significant in drug discovery and development (Ghomashi et al., 2022).
Antibacterial Agents
The compound under study, as part of the sulfonamide class, has been explored for its potential as an antibacterial agent. New heterocyclic compounds containing a sulfonamido moiety, like the one , have shown promise as antibacterial agents. Their synthesis often involves reactions with various active methylene compounds, leading to derivatives with significant antibacterial activities (Azab et al., 2013).
Antimicrobial and Antiproliferative Activity
Novel sulfonamide isoxazolo[5,4-b]pyridines, akin to the compound , have been synthesized and tested for their antimicrobial and antiproliferative activities. These compounds, derived from sulfonamides and isoxazoles, have been shown to inhibit the proliferation of certain cancer cell lines and exhibit antimicrobial properties against various bacterial strains (Poręba et al., 2015).
Synthesis of Thiophene and Pyrimidine Derivatives
The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, which includes compounds structurally related to this compound, has been explored. These compounds exhibit potent antitumor and antibacterial properties, highlighting the versatility of sulfonamide-based heterocycles in therapeutic applications (Hafez et al., 2017).
Optically and Magnetically Active Self-Assembled Compounds
Research has also delved into creating optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates using similar sulfonamide compounds. These compounds, due to their unique electronic effects, are valuable in studying the electronic structure of bidentate segments, which can be applied in fields like molecular electronics and material sciences (Edder et al., 2000).
Future Directions
Mechanism of Action
Target of Action
The compound, 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide, is a complex molecule with potential biological activityIt’s known that pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to interact efficiently with its targets, leading to potential changes in the target’s function .
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect a broad range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may influence its pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
The compound 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In myelofibrosis, a condition characterized by the overactivation of JAK2, this compound is thought to exert a modulatory effect .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to block the activity of JAK2, thereby influencing the production and growth of blood cells .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-13(11(2)22-18-10)23(20,21)16-9-12-5-6-15-14(17-12)19-7-3-4-8-19/h5-6,16H,3-4,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNZENGLYNFFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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